An In-depth Technical Guide to the Physical and Chemical Properties of Tribromofluoromethane
An In-depth Technical Guide to the Physical and Chemical Properties of Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromofluoromethane, also known as Halon 1103 or R-11B3, is a fully halogenated halomethane with the chemical formula CBr₃F.[1] This colorless to light yellow liquid has garnered interest in synthetic chemistry as a reagent for the introduction of fluorine into organic molecules.[2][3] Historically, it has also been considered for use in fire extinguishers.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of Tribromofluoromethane, detailed experimental protocols for its synthesis and key reactions, and a summary of its safety profile.
Physical Properties
Tribromofluoromethane is a dense, non-flammable liquid with a characteristic boiling point. A compilation of its key physical properties is presented in the table below, offering a quantitative summary for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | CBr₃F | [5][6][7] |
| Molecular Weight | 270.72 g/mol | [1][5][6] |
| Appearance | Clear, colorless to yellow liquid | [1][2][4] |
| Density | 2.765 g/mL at 25 °C | [1][4] |
| 2.77 g/mL | [2] | |
| 2.7648 g/cm³ at 20 °C | ||
| Melting Point | -73 °C | [1][2] |
| -73.6 °C | [4] | |
| Boiling Point | 108 °C | [1][2] |
| 106-107 °C | [4] | |
| Refractive Index | 1.525 at 20 °C | [4] |
| 1.53 at 20 °C | [2] | |
| 1.5216 at 20 °C | [1] | |
| Water Solubility | 399.8 mg/L at 25 °C | |
| Vapor Pressure | 37.1 mmHg at 25 °C | |
| Viscosity | 2.09 mPa·s at 0 °C | [1] |
| Surface Tension | 31.68 mN/m at 20 °C | [1] |
Chemical Properties and Reactivity
Tribromofluoromethane exhibits a range of chemical behaviors, primarily centered around the reactivity of the carbon-bromine bonds. It is stable under normal conditions but can undergo thermal decomposition and participate in several important synthetic transformations.
Thermal Decomposition (Pyrolysis):
At elevated temperatures, Tribromofluoromethane undergoes pyrolysis to primarily yield hexafluorobenzene, with bromopentafluorobenzene (B106962) as a secondary product.[1] This reaction highlights the ability of this molecule to serve as a source of difluorocarbene intermediates under thermal stress.
Generation of Dibromofluoromethyllithium:
One of the most significant applications of Tribromofluoromethane in organic synthesis is its use as a precursor to dibromofluoromethyllithium (CBr₂FLi). This organometallic reagent is generated by treating Tribromofluoromethane with a strong base, such as butyllithium, at very low temperatures. The resulting dibromofluoromethyllithium is a versatile nucleophile that can react with various electrophiles, most notably aldehydes and ketones, to produce fluorinated alcohols.[3] This two-step process provides a valuable method for the stereoselective synthesis of fluoro-olefins and other complex fluorinated molecules.
Substitution Reactions:
The bromine atoms in Tribromofluoromethane can be displaced by reactive metals like lithium and zinc through the formation of organometallic intermediates.[1] These intermediates can then be used in subsequent reactions, such as additions to carbonyl compounds.[1]
Formation of Phosphorus Ylides:
Tribromofluoromethane can also react to form phosphorus ylides. These reagents are useful in Wittig-type reactions for the synthesis of bromofluoro-substituted terminal alkenes.[1]
Cyclization Reactions:
In reactions with hydrazones, Tribromofluoromethane can undergo a cyclization process, leading to the formation of 4-fluoro pyrazoles through the loss of bromine.[1]
Experimental Protocols
1. Synthesis of Tribromofluoromethane
Tribromofluoromethane can be synthesized by the halogen exchange reaction of carbon tetrabromide with antimony(III) fluoride (B91410), using elemental bromine as a catalyst.
-
Materials:
-
Carbon tetrabromide (CBr₄)
-
Antimony(III) fluoride (SbF₃)
-
Elemental bromine (Br₂)
-
-
Procedure:
-
In a reaction vessel equipped with a distillation apparatus, combine carbon tetrabromide, antimony(III) fluoride, and a catalytic amount of elemental bromine.
-
Heat the mixture to a temperature of 120-130 °C.
-
Maintain the reaction at this temperature for approximately 1 hour.
-
During the reaction, Tribromofluoromethane will distill from the reaction mixture.
-
Collect the distillate, which is crude Tribromofluoromethane.
-
The crude product can be purified by fractional distillation.
-
2. Generation of Dibromofluoromethyllithium and Reaction with an Aldehyde
This protocol describes the in-situ generation of dibromofluoromethyllithium and its subsequent reaction with a carbonyl compound to form a fluorinated alcohol.
-
Materials:
-
Tribromofluoromethane (CBr₃F)
-
n-Butyllithium (BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
An aldehyde or ketone (e.g., benzaldehyde)
-
An appropriate quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solvent mixture of THF and Et₂O (typically in a 2:1 ratio).
-
Cool the solvent mixture to -130 °C using a suitable cooling bath (e.g., a liquid nitrogen/pentane slush bath).
-
To the cooled solvent, add the aldehyde or ketone substrate.
-
Slowly add a solution of n-butyllithium to the reaction mixture while maintaining the temperature at -130 °C.
-
Subsequently, add Tribromofluoromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at -130 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, typically by extracting the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude fluorinated alcohol can then be purified by column chromatography.
-
Safety and Hazards
Tribromofluoromethane is classified as an irritant, causing skin, eye, and respiratory tract irritation.[4][5] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. Upon combustion or thermal decomposition, it can produce hazardous substances such as carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride. Due to its bromine content, Tribromofluoromethane has a high ozone depletion potential, and its use is restricted under international agreements like the Montreal Protocol.[4]
Conclusion
Tribromofluoromethane is a valuable chemical intermediate with well-defined physical properties. Its chemical reactivity, particularly as a precursor to dibromofluoromethyllithium, provides a powerful tool for the synthesis of complex fluorinated molecules. While its use is limited by environmental concerns, a thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective application in chemical research and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. DE19654718A1 - Process for the preparation of tetrafluoromethane - Google Patents [patents.google.com]
- 7. crossworks.holycross.edu [crossworks.holycross.edu]
